molecular formula C9H13N B14614233 Cyclooct-1-ene-1-carbonitrile CAS No. 57559-34-9

Cyclooct-1-ene-1-carbonitrile

Cat. No.: B14614233
CAS No.: 57559-34-9
M. Wt: 135.21 g/mol
InChI Key: QSUHSDOLEQNLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclooct-1-ene-1-carbonitrile is an organic compound with the molecular formula C8H11N. It is a nitrile derivative of cyclooctene, characterized by the presence of a cyano group (-CN) attached to the first carbon of the cyclooctene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooct-1-ene-1-carbonitrile can be synthesized through several methods. One common approach involves the bromination of cyclooctene followed by a nucleophilic substitution reaction with sodium cyanide. The reaction conditions typically include:

    Bromination: Cyclooctene is treated with bromine (Br2) in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to form 1-bromocyclooctene.

    Nucleophilic Substitution: The 1-bromocyclooctene is then reacted with sodium cyanide (NaCN) in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclooct-1-ene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclooct-1-ene-1-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the cyano group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to form cyclooct-1-ene-1-amine.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol for methoxy substitution.

Major Products Formed

    Oxidation: Cyclooct-1-ene-1-carboxylic acid.

    Reduction: Cyclooct-1-ene-1-amine.

    Substitution: Cyclooct-1-ene-1-methoxy.

Scientific Research Applications

Cyclooct-1-ene-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclooct-1-ene-1-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The cyano group is an electron-withdrawing group, making the carbon adjacent to it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene-1-carbonitrile: A six-membered ring analog with similar reactivity but different steric and electronic properties.

    Cyclooctane-1-carbonitrile: A saturated analog that lacks the double bond, resulting in different reactivity patterns.

Uniqueness

Cyclooct-1-ene-1-carbonitrile is unique due to its eight-membered ring structure combined with a cyano group and a double bond. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

cyclooctene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c10-8-9-6-4-2-1-3-5-7-9/h6H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUHSDOLEQNLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=CCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60710017
Record name Cyclooct-1-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60710017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57559-34-9
Record name Cyclooct-1-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60710017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.